molecular formula C19H17N3O4 B3013890 4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105198-24-0

4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3013890
CAS No.: 1105198-24-0
M. Wt: 351.362
InChI Key: AZRHBKHNASQAFN-UHFFFAOYSA-N
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Description

4-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The benzooxazine moiety is then introduced through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,3-oxazine derivatives: These compounds share a similar benzooxazine moiety and are studied for their biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse chemical and biological properties.

Uniqueness

4-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of structural features, which may confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-19(23)22(15-8-3-4-9-16(15)25-12)11-17-20-18(21-26-17)13-6-5-7-14(10-13)24-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRHBKHNASQAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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